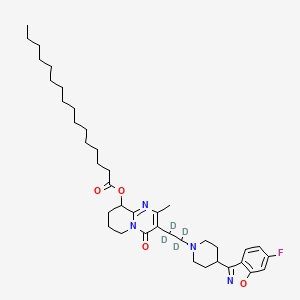
9-Methyldecanal-d7
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Methyldecanal-d7 is a deuterated analog of 9-Methyldecanal, a compound that is often used in biochemical research. The molecular formula of this compound is C11H15D7O, and it has a molecular weight of 177.33. This compound is primarily used for research purposes, particularly in the field of proteomics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Methyldecanal-d7 typically involves the deuteration of 9-Methyldecanal. Deuteration is the process of replacing hydrogen atoms with deuterium, a stable isotope of hydrogen. This can be achieved through various chemical reactions, such as catalytic hydrogenation using deuterium gas or deuterated solvents.
Industrial Production Methods
Industrial production of this compound involves large-scale deuteration processes. These processes are carried out in specialized facilities equipped to handle deuterium gas and other deuterated reagents. The production methods ensure high purity and yield of the final product, making it suitable for research applications.
Chemical Reactions Analysis
Types of Reactions
9-Methyldecanal-d7 can undergo various chemical reactions, including:
Oxidation: Conversion to the corresponding carboxylic acid.
Reduction: Reduction to the corresponding alcohol.
Substitution: Halogenation or other substitution reactions at the aldehyde group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine under controlled conditions.
Major Products Formed
Oxidation: 9-Methyldecanoic acid.
Reduction: 9-Methyldecanol.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
9-Methyldecanal-d7 is widely used in scientific research, including:
Chemistry: Used as a reference compound in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Utilized in drug development and pharmacokinetic studies to understand the metabolism of drugs.
Industry: Applied in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 9-Methyldecanal-d7 involves its interaction with specific molecular targets. In biochemical studies, it is often used to trace metabolic pathways by replacing hydrogen atoms with deuterium. This isotopic labeling allows researchers to track the movement and transformation of the compound within biological systems. The pathways involved include various enzymatic reactions that metabolize the compound .
Comparison with Similar Compounds
Similar Compounds
9-Methyldecanal: The non-deuterated analog of 9-Methyldecanal-d7.
9-Methylnonanal: A similar aldehyde with one less carbon atom.
10-Methyldecanal: An isomer with the methyl group on a different carbon atom.
Uniqueness
This compound is unique due to its deuterium labeling, which makes it particularly useful in NMR spectroscopy and metabolic studies. The presence of deuterium atoms provides distinct spectral signatures, allowing for precise tracking and analysis in research applications.
Properties
CAS No. |
1795014-72-0 |
|---|---|
Molecular Formula |
C11H22O |
Molecular Weight |
177.339 |
IUPAC Name |
9,10,10,10-tetradeuterio-9-(trideuteriomethyl)decanal |
InChI |
InChI=1S/C11H22O/c1-11(2)9-7-5-3-4-6-8-10-12/h10-11H,3-9H2,1-2H3/i1D3,2D3,11D |
InChI Key |
WFWCBRYYFJNRNT-UENXPIBQSA-N |
SMILES |
CC(C)CCCCCCCC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


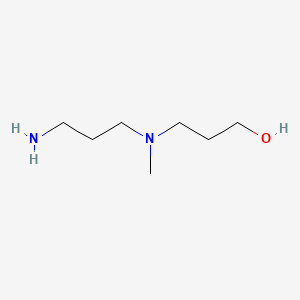
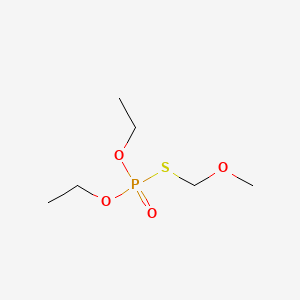
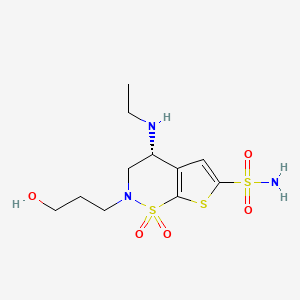
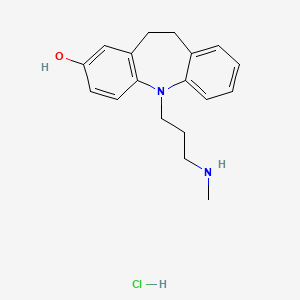
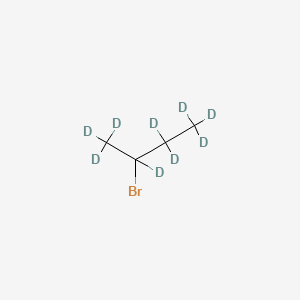
![1,3-Diazatricyclo[5.2.0.0~2,4~]nonane](/img/structure/B586265.png)
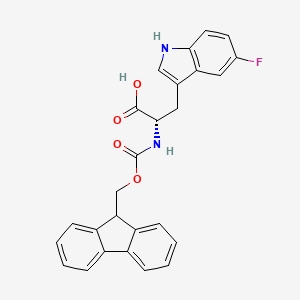
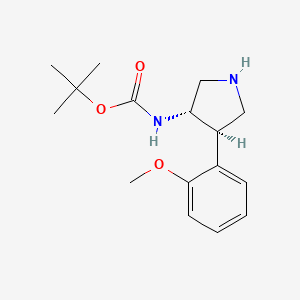
![5,7-Dichlorobenzo[d]thiazol-2-amine](/img/structure/B586269.png)
